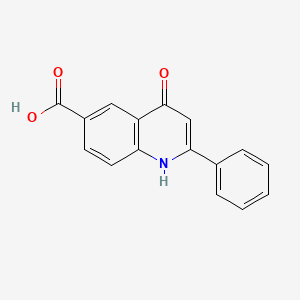

4-Oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid

Description

4-Oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid is a quinoline derivative characterized by a phenyl group at position 2 and a carboxylic acid moiety at position 6. Its molecular formula is C₁₆H₁₁NO₃, with a molecular weight of 265.27 g/mol (exact mass: 265.0739 g/mol) . The compound serves as a scaffold for synthesizing bioactive molecules, particularly in antimicrobial and antiviral research .

Properties

IUPAC Name |

4-oxo-2-phenyl-1H-quinoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-15-9-14(10-4-2-1-3-5-10)17-13-7-6-11(16(19)20)8-12(13)15/h1-9H,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNVIERJIAHIIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30540287 | |

| Record name | 4-Oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30540287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90033-85-5 | |

| Record name | 4-Oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30540287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Base-Catalyzed Condensation with Acetone

Isatin undergoes ring-opening condensation with acetone under strongly basic conditions (e.g., sodium hydroxide or potassium hydroxide) to yield 2-toluquinoline-4-carboxylic acid. The reaction occurs at 25–35°C with reflux for 5–15 hours, achieving near-quantitative yields (99%).

Reaction Conditions :

- Reagents : Isatin, acetone, NaOH/H₂O

- Temperature : Reflux (≈100°C)

- Yield : 99%

Step 2: Aldol Addition with Benzaldehyde

2-Toluquinoline-4-carboxylic acid reacts with benzaldehyde at 95–105°C for 1–6 hours to introduce a vinyl group via aldol condensation. The product, 2-vinyl-4-quinoline carboxylic acid monohydrate, is isolated in 85% yield.

Reaction Conditions :

- Reagents : 2-Toluquinoline-4-carboxylic acid, benzaldehyde

- Temperature : 100°C

- Yield : 85%

Step 3: Dehydration with Acetic Anhydride

The monohydrate intermediate is dehydrated using acetic anhydride at 115–125°C for 2–8 hours, yielding anhydrous 2-vinyl-4-quinoline carboxylic acid. This step eliminates water and stabilizes the vinyl group.

Step 5: Decarboxylation to Target Compound

Quinoline-2,4-dicarboxylic acid undergoes thermal decarboxylation in m-xylene under reflux to eliminate the carboxylic acid group at position 2, yielding this compound.

Key Advantages :

- Uses inexpensive starting materials (isatin, acetone).

- High yields in initial steps.

- Scalable for industrial production.

Alternative Route via Nitrile Hydrolysis

A secondary route involves synthesizing the nitrile analog followed by hydrolysis. PubChem data for 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carbonitrile (CID 53429248) suggests that the nitrile group at position 6 can be converted to a carboxylic acid via acidic or basic hydrolysis.

Synthesis of Nitrile Precursor

The nitrile derivative is synthesized via cyanation reactions, such as nucleophilic substitution or metal-catalyzed coupling. For example, palladium-catalyzed cyanation of a halogenated quinoline precursor could introduce the nitrile group.

Hydrolysis to Carboxylic Acid

The nitrile undergoes hydrolysis under acidic (e.g., H₂SO₄/H₂O) or basic (e.g., NaOH/H₂O₂) conditions. For instance:

$$ \text{4-Oxo-2-phenyl-1,4-dihydroquinoline-6-carbonitrile} \xrightarrow{\text{HCl, H}_2\text{O, Δ}} \text{this compound} $$

Challenges :

- Requires stringent control of hydrolysis conditions to avoid side reactions.

- Limited yield data in literature.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinolines .

Scientific Research Applications

4-Oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: It is investigated for its potential use in treating bacterial infections and cancer.

Mechanism of Action

The mechanism of action of 4-Oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and bacterial cell death . In cancer cells, the compound may interfere with cell proliferation pathways, inducing apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

4-Oxo-2-phenyl-1,4-dihydroquinoline-6-carbaldehyde

- Molecular Formula: C₁₆H₁₁NO₂

- Key Differences : Replaces the carboxylic acid group with a carbaldehyde (-CHO) at position 6.

- Impact : Reduced polarity compared to the carboxylic acid analog, leading to lower water solubility but higher lipid membrane permeability. Purity is reported to be higher (via LCMS purification) .

4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid (CAS 13721-01-2)

- Molecular Formula: C₁₀H₇NO₃

- Key Differences : Carboxylic acid at position 3 instead of 6.

Substituent Modifications on the Phenyl Ring

4-Oxo-2-(4-pentylphenyl)-1,4-dihydroquinoline-6-carboxylic Acid (CAS 116352-70-6)

- Molecular Formula: C₂₁H₂₁NO₃

- Key Differences : A 4-pentylphenyl group replaces the phenyl at position 2.

- Impact : The pentyl chain enhances lipophilicity (logP: ~4.9 vs. ~2.5 for the parent compound), improving membrane permeability but reducing aqueous solubility. This modification is relevant for optimizing pharmacokinetic properties .

1-Hexyl-4-oxo-2-phenylquinoline-6-carboxylic Acid (CAS 90034-03-0)

- Molecular Formula: C₂₂H₂₃NO₃

- Key Differences : A hexyl group is added to the nitrogen at position 1.

Heterocyclic and Halogenated Derivatives

2-(Furan-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxylic Acid (CAS 90034-60-9)

- Molecular Formula: C₁₄H₉NO₄

- Key Differences : A furan-2-yl group replaces the phenyl at position 2.

- Molecular weight decreases to 255.23 g/mol .

6-Fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic Acid

- Key Differences : Fluorine at position 6 and a biphenyl group at position 2.

Bioactivity Comparisons

Antimicrobial Activity

- 1-Cyclopropyl-6-fluoro-4-oxo-7-piperazinyl-quinoline-3-carboxylic Acid Derivatives (): These analogs exhibit potent antimicrobial activity, with MIC values comparable to ciprofloxacin. The piperazinyl group at position 7 is critical for binding bacterial topoisomerase II .

- 4-Oxo-2-phenyl-6-carboxylic Acid : Lacks the C-7 substituents necessary for strong antimicrobial activity, highlighting the importance of position-specific modifications .

Antiviral Potential

- 4-Oxo-2-phenyl-6-carbaldehyde (): Tested as a protease inhibitor against foot-and-mouth disease virus. The carbaldehyde group may form Schiff bases with viral protease active sites .

Biological Activity

4-Oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid is a heterocyclic compound belonging to the quinoline family. This compound has attracted significant attention in medicinal chemistry due to its diverse biological activities, particularly its potential therapeutic applications in treating various diseases such as infections and cancer. Its unique structural features contribute to its biological efficacy, making it a valuable candidate for drug development.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 273.28 g/mol. The compound features a quinoline core with a carboxylic acid functional group, which plays a crucial role in its biological interactions.

Key Functional Groups

- Quinoline Ring : Provides structural stability and contributes to biological activity.

- Carboxylic Acid : Enhances solubility and facilitates interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and repair.

Anticancer Properties

Several studies have demonstrated the anticancer potential of this compound. It has been found to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Neuropharmacological Effects

Recent investigations have highlighted the role of this compound as a selective negative allosteric modulator for metabotropic glutamate receptors (mGluR), particularly subtype 2 (mGlu2). This modulation may have implications for treating central nervous system disorders such as anxiety and depression .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymes : The compound inhibits key enzymes involved in DNA replication in bacteria.

- Receptor Modulation : It acts on mGlu receptors, influencing neurotransmitter release and neuronal excitability.

- Cell Cycle Arrest : Induces cell cycle arrest in cancer cells, leading to apoptosis.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Oxo-1,4-dihydroquinoline | C₉H₇N₁O₁ | Simpler structure; lacks phenyl group |

| Ethyl 4-Oxo-6-phenyldihydroquinoline | C₁₁H₉N₁O₁ | Contains ethyl but differs in carboxylic acid position |

| 1-Ethyl-4-Oxoquinoline | C₁₀H₉N₁O₁ | Lacks phenyl group; simpler structure |

This table illustrates how this compound stands out due to its unique combination of functional groups that enhance its biological activity compared to structurally similar compounds.

Study on Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound revealed that it exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. The minimum inhibitory concentration (MIC) was determined to be as low as 8 µg/mL, indicating strong antibacterial potential.

Investigation into Anticancer Effects

In vitro studies showed that this compound could reduce the viability of various cancer cell lines by up to 70% at concentrations ranging from 10 to 50 µM. Mechanistic studies indicated that the compound activates the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Neuropharmacological Study

Research focusing on the modulation of mGlu receptors demonstrated that this compound selectively inhibited mGlu2 receptor activity without affecting mGlu3 receptors. This selectivity suggests potential therapeutic applications in treating anxiety disorders while minimizing side effects associated with broader receptor modulation .

Q & A

Q. What are the primary synthetic routes for 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via cyclization of substituted anilines with β-keto esters or through Gould-Jacobs reactions. Key intermediates (e.g., ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives) are characterized using HPLC for purity assessment (retention time >95%) and NMR for structural confirmation (e.g., quinoline C=O peak at ~170 ppm and aromatic protons at 6.5–8.5 ppm) . Post-synthetic modifications, such as hydrolysis of ester groups to carboxylic acids, require acidic/basic conditions and are monitored by FT-IR (C=O stretch at ~1680 cm⁻¹) .

Q. How do solvent polarity and pH influence the solubility and stability of this compound?

- Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding interactions with the carboxylic acid and ketone groups. Stability studies in aqueous buffers (pH 4–9) show degradation at extremes (pH <3 or >10), with HPLC-MS identifying hydrolyzed byproducts (e.g., decarboxylated quinoline derivatives) . For long-term storage, lyophilization and storage under inert gas (N₂/Ar) at –20°C are recommended .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons (6.5–8.5 ppm) and the C=O resonance (~170 ppm) confirm the quinoline core.

- HRMS : Exact mass determination (e.g., [M+H]⁺ at m/z 282.087) ensures molecular formula accuracy.

- FT-IR : Peaks at 1680 cm⁻¹ (C=O) and 2500–3300 cm⁻¹ (carboxylic acid O-H) validate functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the Gould-Jacobs cyclization?

- Methodological Answer : Byproduct formation (e.g., N-oxide derivatives or dimerization products) is reduced by:

- Using anhydrous solvents (DMF or DMSO) to prevent hydrolysis.

- Controlling temperature (80–100°C) and reaction time (<12 hours) to avoid over-oxidation.

- Adding catalytic p-toluenesulfonic acid (PTSA) to accelerate cyclization . Post-reaction, column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the target compound with >90% purity .

Q. What strategies resolve contradictions in spectroscopic data for radical-containing derivatives?

- Methodological Answer : Radical intermediates (e.g., nitroxide-substituted analogs) exhibit broadened/absent NMR signals. Use:

- EPR spectroscopy to confirm radical presence (e.g., g-factor ~2.003).

- Variable-temperature NMR (–40°C to 25°C) to reduce signal broadening.

- X-ray crystallography for unambiguous structural determination, as seen in fluoroquinolone-nitroxide hybrids .

Q. How do substituent modifications at the 2-phenyl or 6-carboxylic acid positions affect antimicrobial activity?

- Methodological Answer :

- 2-Phenyl group : Electron-withdrawing substituents (e.g., –NO₂, –CF₃) enhance activity against Gram-negative bacteria by improving membrane penetration (MIC reduced from 32 µg/mL to 8 µg/mL).

- 6-Carboxylic acid : Esterification reduces activity, while amide derivatives (e.g., piperazinyl) improve pharmacokinetics (e.g., logP from –0.5 to 1.2) . SAR studies should pair in vitro assays (e.g., broth microdilution) with molecular docking to assess target binding (e.g., DNA gyrase) .

Q. What analytical methods quantify trace impurities in bulk samples?

- Methodological Answer :

- HPLC-DAD/UV (C18 column, 0.1% TFA/acetonitrile gradient) detects impurities at <0.1% levels.

- LC-MS/MS identifies structural analogs (e.g., ethyl ester byproducts) via fragmentation patterns.

- ICP-MS monitors heavy metal residues (e.g., Pd <10 ppm) from catalytic steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.